

# Application Note: Comprehensive Characterization of 6-(Thiophen-3-yl)-1H-indole

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## Compound of Interest

Compound Name: **6-(Thiophen-3-yl)-1H-indole**

Cat. No.: **B3030100**

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## Introduction

**6-(Thiophen-3-yl)-1H-indole** is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a fused indole and thiophene ring system, imparts unique electronic and biological properties. As a scaffold, it is explored for its potential in developing novel therapeutic agents and functional organic materials. Accurate and comprehensive analytical characterization is paramount to confirm its identity, purity, and physicochemical properties, ensuring reliable and reproducible results in research and development.

This application note provides a detailed guide to the analytical techniques for the full characterization of **6-(Thiophen-3-yl)-1H-indole**. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for a multi-faceted analytical approach.

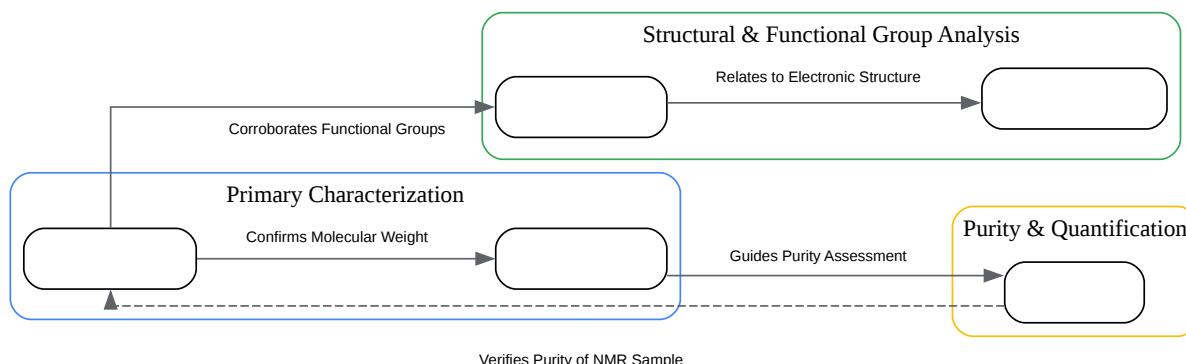
## Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of **6-(Thiophen-3-yl)-1H-indole** is crucial for sample handling, method development, and interpretation of analytical data. The following table summarizes key predicted properties based on its chemical structure.

Property	Predicted Value	Method of Prediction	Significance
Molecular Formula	$C_{12}H_9NS$	Elemental Composition	Foundation for all mass-based calculations.
Molecular Weight	199.27 g/mol	Sum of Atomic Weights	Essential for mass spectrometry and concentration calculations.
Appearance	Off-white to pale yellow solid	General observation for similar aromatic compounds	Guides handling and visual inspection.
Solubility	Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in methanol, ethanol; insoluble in water.	Polarity and functional group analysis	Critical for selecting appropriate solvents for analysis and formulation.
XLogP3	3.4	Computational algorithm	Predicts lipophilicity, impacting chromatographic behavior and biological interactions.
Topological Polar Surface Area (TPSA)	44 Å <sup>2</sup>	Computational algorithm	Influences membrane permeability and drug-likeness.

## Analytical Characterization Workflow

A comprehensive characterization of **6-(Thiophen-3-yl)-1H-indole** necessitates a combination of spectroscopic and chromatographic techniques to elucidate its structure, confirm its identity, and determine its purity. The following workflow provides a logical sequence for a thorough analysis.



### 6-(Thiophen-3-yl)-1H-indole Numbering

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